OU749的非谷氨酰胺骨架与非竞争性抑制机制:区别于阿西维辛的分子基础
OU749是首个被报道的非谷氨酰胺类GGT抑制剂,其抑制机制为非竞争性,与谷氨酰胺类似物阿西维辛的竞争性机制截然不同[1]。OU749结合γ-谷氨酰-酶复合物,同时竞争性占据受体glycyl-glycine结合位点[2]。
| Evidence Dimension | 抑制机制类型 |
|---|---|
| Target Compound Data | 非竞争性抑制(结合酶-底物复合物);同时竞争性占据受体glycyl-glycine位点 |
| Comparator Or Baseline | 阿西维辛(Acivicin):竞争性抑制(竞争γ-谷氨酰底物结合位点) |
| Quantified Difference | 定性机制差异(化学骨架与结合模式均不同) |
| Conditions | 重组人GGT酶活测定 |
Why This Matters
机制差异意味着OU749不会与阿西维辛产生交叉耐药,且其非谷氨酰胺骨架绕过了谷氨酰胺类似物的神经毒性通路的分子基础。
- [1] King JB, West MB, Cook PF, Hanigan MH. A novel, species-specific class of uncompetitive inhibitors of γ-glutamyl transpeptidase. J Biol Chem. 2009;284(14):9059-9065. View Source
- [2] Wickham S, West MB, Cook PF, Hanigan MH. Divergent effects of compounds on the hydrolysis and transpeptidation reactions of γ-glutamyl transpeptidase. J Enzyme Inhib Med Chem. 2012;27(4):476-489. View Source
